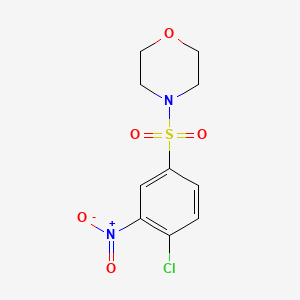

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

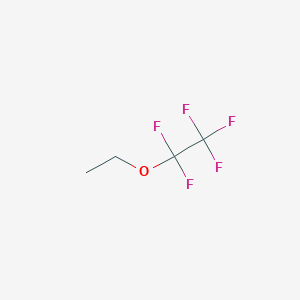

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is a chemical compound with the molecular formula ClC6H3(NO2)SO2Cl1. It is also known as 4-Chloro-3-nitrobenzenesulfonyl chloride1. This compound is used in various applications, including the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization1. It can also serve as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity1.

Synthesis Analysis

The synthesis of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is not explicitly mentioned in the search results. However, benzenesulfonyl chloride, a related compound, can be prepared by the action of phosphorus pentachloride on benzenesulfonic acid or its salts2.Molecular Structure Analysis

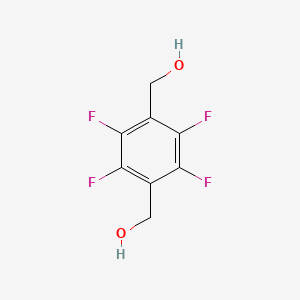

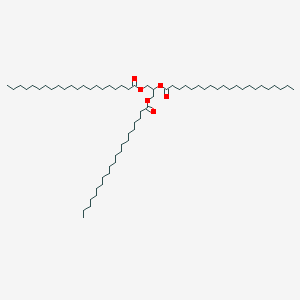

The molecular structure of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine consists of a benzene ring substituted with a chloro group, a nitro group, and a sulfonyl chloride group13. The IUPAC Standard InChIKey for this compound is SEWNAJIUKSTYOP-UHFFFAOYSA-N13.

Chemical Reactions Analysis

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine can participate in various chemical reactions. For instance, it can be used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization1. It can also serve as a key starting material in the synthesis of sulfonamide analogs of ferrostatin-1 (fer-1), which possess good ferroptosis inhibition property1.Physical And Chemical Properties Analysis

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine is a powder with a melting point of 59-60 °C (lit.)1. It has a molecular weight of 256.061 and a density of 1.7±0.1 g/cm35.Applications De Recherche Scientifique

-

Preparation of Functionalized 1H-Indenes

- Field : Organic Chemistry

- Application : This compound is used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

-

Synthesis of N-Arylsulfonyl-3-Acylindole Arylcarbonyl Hydrazone Derivatives

- Field : Medicinal Chemistry

- Application : This compound is used as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

-

Synthesis of Sulfonamide Analogs of Ferrostatin-1

- Field : Medicinal Chemistry

- Application : This compound is used as a key starting material in the synthesis of sulfonamide analogs of ferrostatin-1 (fer-1), which possess good ferroptosis inhibition property .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

-

Synthesis of 4-Chloro-3-Nitrobenzene Thiol

-

Preparation of Functionalized 1H-Indenes

- Field : Organic Chemistry

- Application : This compound is used in the preparation of functionalized 1H-indenes via copper-catalyzed arylative cyclization .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

-

Synthesis of N-Arylsulfonyl-3-Acylindole Arylcarbonyl Hydrazone Derivatives

- Field : Medicinal Chemistry

- Application : This compound is used as a precursor in the synthesis of N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives that show potential nematicidal activity .

- Method : The exact method of application or experimental procedures are not specified in the source .

- Results : The results or outcomes obtained are not specified in the source .

Safety And Hazards

The safety and hazards of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine are not explicitly mentioned in the search results. However, as with all chemicals, appropriate safety measures should be taken when handling this compound.

Orientations Futures

The future directions of 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine are not explicitly mentioned in the search results. However, given its use in the synthesis of various compounds, it is likely to continue to be an important reagent in organic chemistry.

Propriétés

IUPAC Name |

4-(4-chloro-3-nitrophenyl)sulfonylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O5S/c11-9-2-1-8(7-10(9)13(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXQXPHBRFHIRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380499 |

Source

|

| Record name | 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine | |

CAS RN |

22179-31-3 |

Source

|

| Record name | 4-(4-Chloro-3-nitro-benzenesulfonyl)-morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl pivalate](/img/structure/B1350993.png)

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)

![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)

![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)